![molecular formula C7H6BrN3O B2519342 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2171029-30-2](/img/structure/B2519342.png)

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

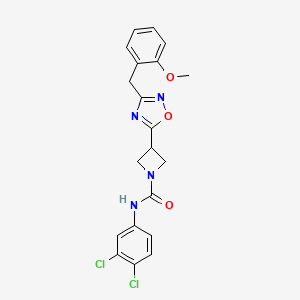

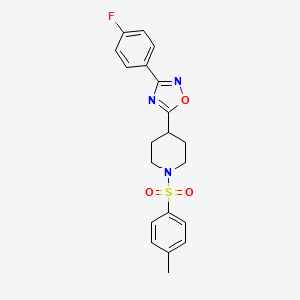

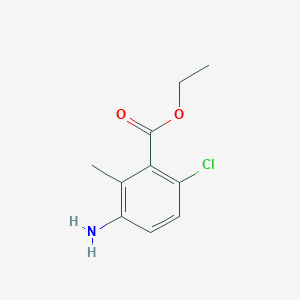

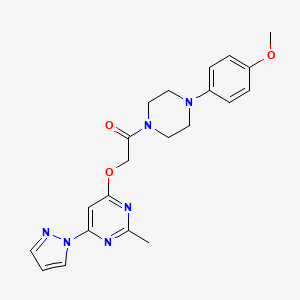

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. Although the provided papers do not directly discuss 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of triazolopyridines, such as 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, has been achieved using N-Chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine by modifying the starting materials and reaction conditions to introduce the methoxy group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . For instance, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c, which provides information about the molecular geometry and the potential packing of the molecules in the solid state . These techniques would be essential in determining the molecular structure of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Chemical Reactions Analysis

The presence of halogen functionalities on the pyrimidine nucleus, as seen in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, makes these compounds versatile synthetic intermediates . They can undergo reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions could be relevant for further functionalization of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, depending on the position of the substituents and the desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can be inferred from their molecular structure and substituents. For example, the introduction of a methoxy group could affect the compound's polarity, solubility, and potential for hydrogen bonding. The bromo substituent could influence the compound's reactivity and its ability to participate in further chemical transformations. The crystalline structure information provided for similar compounds can give insights into the potential crystal packing and stability of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

科学的研究の応用

Herbicidal Activity 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, along with similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been found to exhibit significant herbicidal activity. These compounds demonstrate effectiveness in controlling a broad spectrum of vegetation at low application rates, which could make them useful in agricultural research and practices (Moran, 2003).

Synthesis and Structural Analysis Advanced synthesis methods for triazolopyridines, including 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been developed. One such method involves oxidative cyclization using N-Chlorosuccinimide under mild conditions. The structural characterization of these compounds, crucial for their application in various scientific fields, is achieved through techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Antimicrobial Evaluation Some derivatives of triazolopyridines, including those related to 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and evaluated for antimicrobial activity. These studies are important for developing new therapeutic agents against various bacterial and fungal infections (El‐Kazak & Ibrahim, 2013).

Crystal Structure Analysis Research on the crystal structures of triazolopyridine derivatives, which include compounds like 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, provides insights into their molecular properties. This information is vital for understanding and manipulating their chemical behavior for various scientific applications (Gumus, Kansız, Ataol, Dege, & Fritsky, 2019).

Antioxidant Activity Derivatives of [1,2,4]triazolo[1,5-a]pyridine, which may include 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and studied for their antioxidant properties. This research is crucial for understanding their potential in combating oxidative stress-related diseases (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

作用機序

Target of Action

It is known that similar compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is likely that it interacts with its targets through a similar mechanism as other [1,2,4]triazolo[1,5-a]pyridine compounds, which typically involves binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given the known targets of similar compounds, it is likely that it affects pathways related to inflammation, cell proliferation, and other cellular processes .

Pharmacokinetics

It is known that similar compounds in the [1,2,4]triazolo[1,5-a]pyridine family generally have high gi absorption and are bbb permeant .

Result of Action

Based on the known activities of similar compounds, it is likely that it has anti-inflammatory effects, inhibits cell proliferation, and modulates other cellular processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds .

特性

IUPAC Name |

6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGJQDGDUARDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN2C1=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)

![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)